molecular formula C16H18N4O4 B2516920 methyl 4-(2-((2-(2-methyl-1H-imidazol-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1209216-62-5

methyl 4-(2-((2-(2-methyl-1H-imidazol-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2516920
CAS No.: 1209216-62-5
M. Wt: 330.344
InChI Key: ZFYWKAIRQNEJMJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(2-methyl-1H-imidazol-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

The study of substituted 4-pyrazolylbenzoates reveals insights into hydrogen-bonded supramolecular structures. For example, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates how molecules can be linked by hydrogen bonds into chain and ring structures, contributing to the understanding of molecular assembly and design principles in material science (Portilla et al., 2007).

Electrocatalysis and Sensor Applications

Electrosynthesis of imidazole derivatives for use as bifunctional electrocatalysts offers significant applications in the development of sensors and electrodes. The synthesized compounds can simultaneously determine multiple analytes, such as ascorbic acid and acetaminophen, showcasing their utility in analytical chemistry and biosensor development (Nasirizadeh et al., 2013).

Corrosion Inhibition

Research into imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, highlights their potential as corrosion inhibitors. These compounds protect metals from corrosion in acidic media, with implications for extending the lifespan of metal structures and components in industrial applications (Cruz et al., 2004).

Anticancer Activity

The synthesis of new benzimidazole–thiazole derivatives as anticancer agents represents a crucial application in medicinal chemistry. These compounds exhibit promising anticancer activity against various cancer cell lines, contributing to the development of novel therapeutic agents (Nofal et al., 2014).

Antibacterial and Antituberculosis Agents

Imidazole derivatives targeting the dihydropteroate synthase enzyme have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes activity against resistant bacterial strains such as ESBL, VRE, and MRSA, highlighting their potential in combating antimicrobial resistance (Daraji et al., 2021).

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

methyl 4-[[2-[2-(2-methylimidazol-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11-17-7-9-20(11)10-8-18-14(21)15(22)19-13-5-3-12(4-6-13)16(23)24-2/h3-7,9H,8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWKAIRQNEJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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